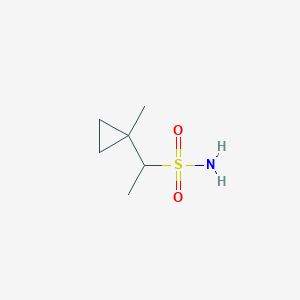![molecular formula C11H14N4 B13235494 2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13235494.png)
2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that features both pyrazole and pyridine rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine typically involves the reaction of 2-methylpyridine with 1-methyl-1H-pyrazole-5-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazole and pyridine derivatives.
Applications De Recherche Scientifique
2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazole-5-amine: Shares the pyrazole ring but lacks the pyridine moiety.
2-Methylpyridine: Contains the pyridine ring but lacks the pyrazole moiety.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a pyridine ring.
Uniqueness
2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and interact with a wider variety of molecular targets compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H14N4/c1-9-11(4-3-6-12-9)13-8-10-5-7-14-15(10)2/h3-7,13H,8H2,1-2H3 |
Clé InChI |
BGSHRWRLTPYRJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)NCC2=CC=NN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate](/img/structure/B13235421.png)
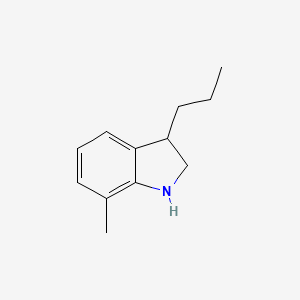
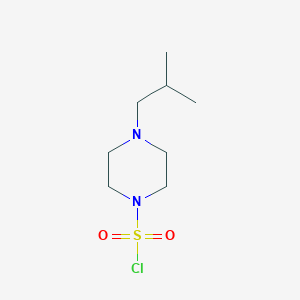
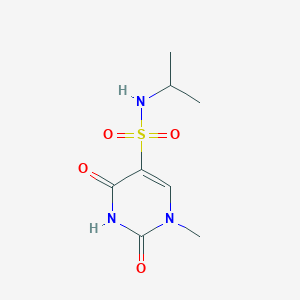
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal](/img/structure/B13235444.png)
![5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid](/img/structure/B13235447.png)
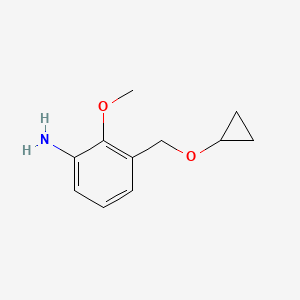
![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13235459.png)
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13235467.png)
![5-(Chloromethyl)spiro[2.3]hexane](/img/structure/B13235470.png)
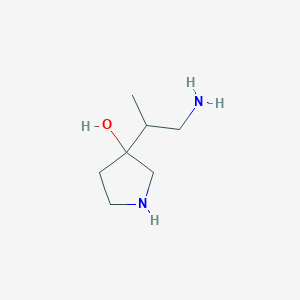
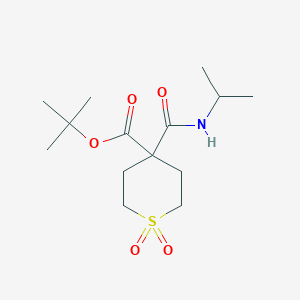
![tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13235501.png)
